molecular formula C19H22N4O5S B2626972 N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 872881-20-4

N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No.: B2626972
CAS No.: 872881-20-4
M. Wt: 418.47
InChI Key: UIZNHDATWUKJMR-UHFFFAOYSA-N
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Description

N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including an oxazinan ring, a phenylsulfonyl group, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the oxazinan derivative with pyridin-2-ylmethyl oxalamide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and substituted pyridinylmethyl derivatives. These products can be further utilized in various applications, including drug development and materials science .

Scientific Research Applications

N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The oxazinan ring may also play a role in modulating biological activity by interacting with cellular receptors. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide include:

Uniqueness

What sets this compound apart is the combination of these functional groups in a single molecule, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c24-18(21-13-15-7-4-5-10-20-15)19(25)22-14-17-23(11-6-12-28-17)29(26,27)16-8-2-1-3-9-16/h1-5,7-10,17H,6,11-14H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZNHDATWUKJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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